N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidinone ring, a phenylethyl group, and a thiazole ring, making it an interesting subject for research in medicinal chemistry and other disciplines.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-14(24-9-17-10)15(21)18-12(11-5-3-2-4-6-11)7-19-13(20)8-23-16(19)22/h2-6,9,12H,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXVHHEYUJLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the oxazolidinone ring and the thiazole ring. One common method involves the reaction of 2-phenylethylamine with a suitable oxazolidinone precursor under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the thiazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of histone acetyltransferases, affecting gene expression and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-fluoroisonicotinamide
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide.
Uniqueness
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and relevant case studies.
Structure and Composition
The compound features a complex structure characterized by:
- An oxazolidinone ring
- A thiazole moiety
- A phenylethyl side chain
This unique combination of functional groups is believed to contribute to its biological efficacy.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₄S |
| Molecular Weight | 301.32 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets which may include enzymes and receptors involved in cancer cell proliferation. The oxazolidinone ring is particularly noted for forming hydrogen bonds with biological molecules, potentially modulating signaling pathways related to cell growth and apoptosis.
-
Case Studies :
- In a study evaluating the anticancer activity of related thiazole derivatives, compounds were tested against lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. Many derivatives demonstrated IC50 values below 10 µM, indicating potent cytotoxicity .
- Another investigation focused on the structure–activity relationship (SAR) of thiazole derivatives revealed that modifications at the phenyl ring significantly impacted their anticancer potency .
Cytotoxicity Data
The following table summarizes the IC50 values for various cancer cell lines in studies involving thiazole derivatives:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.0 |
| Compound B | SK-MEL-2 (Skin) | 4.27 |
| Compound C | HCT15 (Colon) | 8.0 |
These results underline the potential of thiazole-based compounds in cancer therapy.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological evaluation.
Comparative Analysis
Comparative studies have shown that thiazole derivatives often outperform other classes of compounds in terms of anticancer activity. For example, 1,3,4-thiadiazole derivatives have been noted for their moderate to good anticancer activity; however, the thiazole derivatives consistently show lower IC50 values across various cancer types .
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the oxazolidinone core via cyclization of phenylalanine derivatives with carbonyldiimidazole (CDI) under anhydrous conditions .
- Step 2 : Thiazole ring formation using 4-methylthiazole-5-carboxylic acid activated via HOBt/EDC coupling, followed by amidation with the oxazolidinone intermediate .
- Optimization : Solvent choice (e.g., DMF or acetonitrile) and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxazolidinone dioxo groups at δ 160-170 ppm for carbonyls) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) against theoretical values .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. What are the critical stability considerations for this compound during storage and experimentation?
- Stability Factors :
- Moisture Sensitivity : The oxazolidinone ring is prone to hydrolysis; store under inert gas (N₂/Ar) at -20°C .
- Light Sensitivity : Thiazole derivatives degrade under UV exposure; use amber vials for solutions .
- In-Use Stability : Monitor via HPLC at regular intervals to detect decomposition products .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final amidation step?
- Approach :
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance carboxamide activation .
- Catalyst Optimization : Compare HOBt vs. HOAt for coupling efficiency; HOAt reduces racemization in chiral intermediates .
- Temperature Control : Maintain 0–5°C during activation to prevent side reactions .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
- Analysis Framework :
- Assay Conditions : Standardize solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa) to reduce variability .
- Metabolic Stability : Check for esterase-mediated degradation of the oxazolidinone moiety using liver microsomes .
- Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl or bromophenyl variants) to isolate substituent effects .
Q. What computational methods are effective for predicting binding modes of this compound to target proteins?
- Modeling Strategies :
- Molecular Docking : Use AutoDock Vina with flexible ligand parameters to account for oxazolidinone ring puckering .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability at binding sites .
- Pharmacophore Mapping : Align thiazole and oxazolidinone moieties with known inhibitors (e.g., linezolid analogs) .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- SAR Workflow :
- Core Modifications : Replace the phenyl group with substituted aromatics (e.g., 4-fluorophenyl) to assess steric/electronic effects .
- Side Chain Variation : Introduce alkyl/ether linkers between oxazolidinone and thiazole to modulate solubility .
- Biological Testing : Prioritize assays for antimicrobial (MIC against S. aureus) and anti-inflammatory (COX-2 inhibition) activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
